

# Application of GV150013X in Electrophysiology Recordings

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## Compound of Interest

Compound Name: **GV150013X**

Cat. No.: **B1672444**

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## Introduction

**GV150013X** is a potent and selective antagonist for the cholecystokinin-2/gastrin receptor (CCK2R), with a  $K_i$  of 2.29 nM.[1] The CCK2 receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract, is implicated in regulating neuronal excitability, anxiety, and pain perception.[2][3] Cholecystokinin (CCK) is the endogenous agonist for this receptor and generally exerts an excitatory effect on neurons in various brain regions, including the hippocampus and entorhinal cortex.[4][5]

The application of **GV150013X** in electrophysiology is primarily focused on elucidating the role of the endogenous CCK/CCK2R system in modulating synaptic transmission and intrinsic neuronal properties. By selectively blocking CCK2R, **GV150013X** allows for the investigation of the receptor's contribution to baseline neuronal activity and its involvement in pathological states of hyperexcitability. These application notes provide a comprehensive guide to utilizing **GV150013X** in whole-cell patch-clamp recordings to characterize its effects on neuronal function.

## Data Presentation: Expected Effects of GV150013X

The following tables summarize the kind of quantitative data that can be obtained by applying **GV150013X** in electrophysiological experiments. The data is based on the known effects of the

agonist (CCK) and other CCK2R antagonists. **GV150013X** is expected to antagonize these effects.

Table 1: Antagonism of CCK-Induced Neuronal Firing

Parameter	Brain Region / Cell Type	Condition	Expected Result with GV150013X	Reference (for CCK effect)
Firing Frequency (Hz)	Entorhinal Cortex Layer III Pyramidal Neurons	Baseline	$\sim 1.26 \pm 0.16$	[4]
Firing Frequency (Hz)	Entorhinal Cortex Layer III Pyramidal Neurons	+ 300 nM CCK	$\sim 3.89 \pm 0.66$	[4]

| Firing Frequency (Hz) | Entorhinal Cortex Layer III Pyramidal Neurons | + 300 nM CCK + **GV150013X** ( $\geq 10$  nM) | Reversal of CCK-induced increase, returning firing rate towards baseline | [4] |

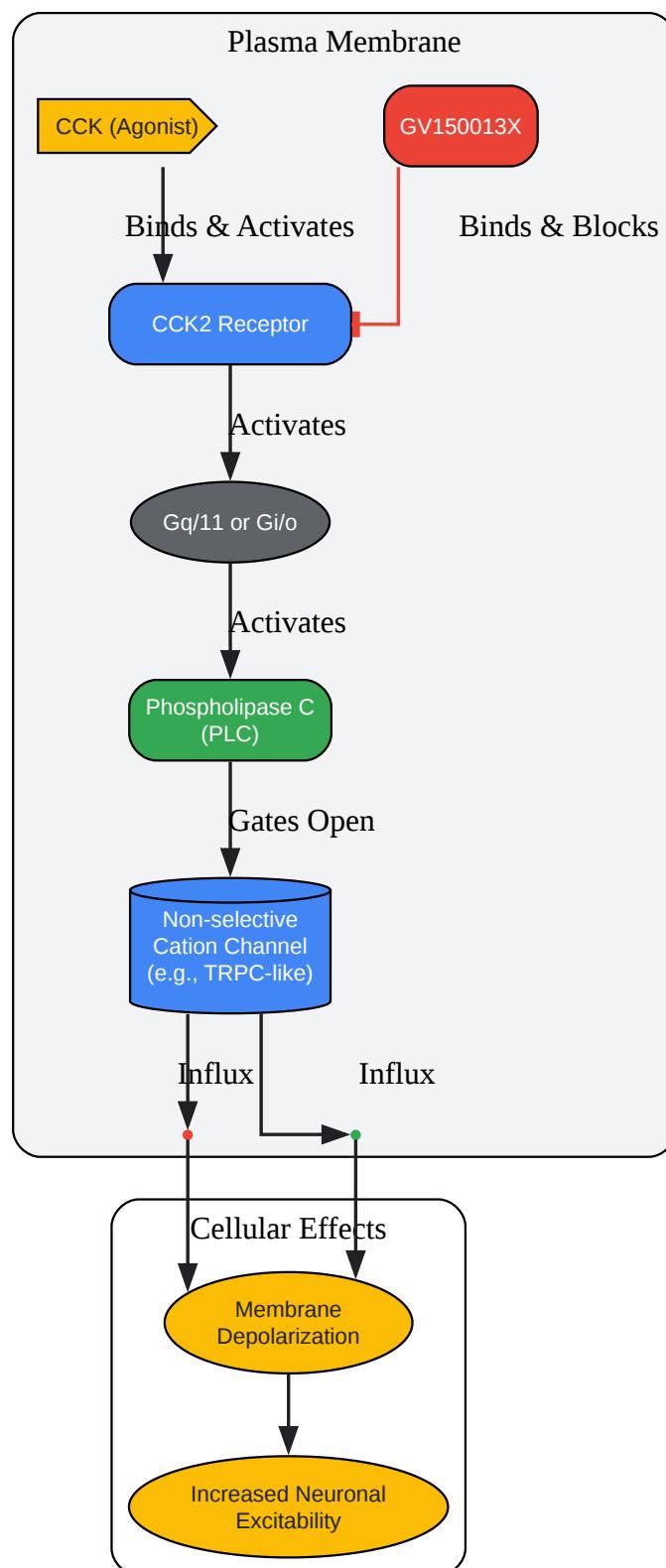
Table 2: Modulation of Intrinsic and Synaptic Properties

Parameter	Brain Region / Cell Type	Expected Effect of Endogenous CCK Tone	Expected Effect of GV150013X Application	Reference (for antagonist effect)
Spontaneous Firing Rate	Midbrain Dopamine Neurons	Tonic excitatory drive	Decrease in the number of spontaneously active neurons	[6]
Neuronal Calcium Transients	Hippocampus CA1 Neurons	Maintained level of activity	Decrease in frequency and amplitude of Ca <sup>2+</sup> transients	[7]
Postsynaptic Excitability	Hippocampus CA1 Pyramidal Neurons	Increased excitability	Net depressant effect on synaptic transmission	[1]

| Membrane Potential | Entorhinal Cortex Pyramidal Neurons | Depolarization | Hyperpolarization or prevention of agonist-induced depolarization | [4] |

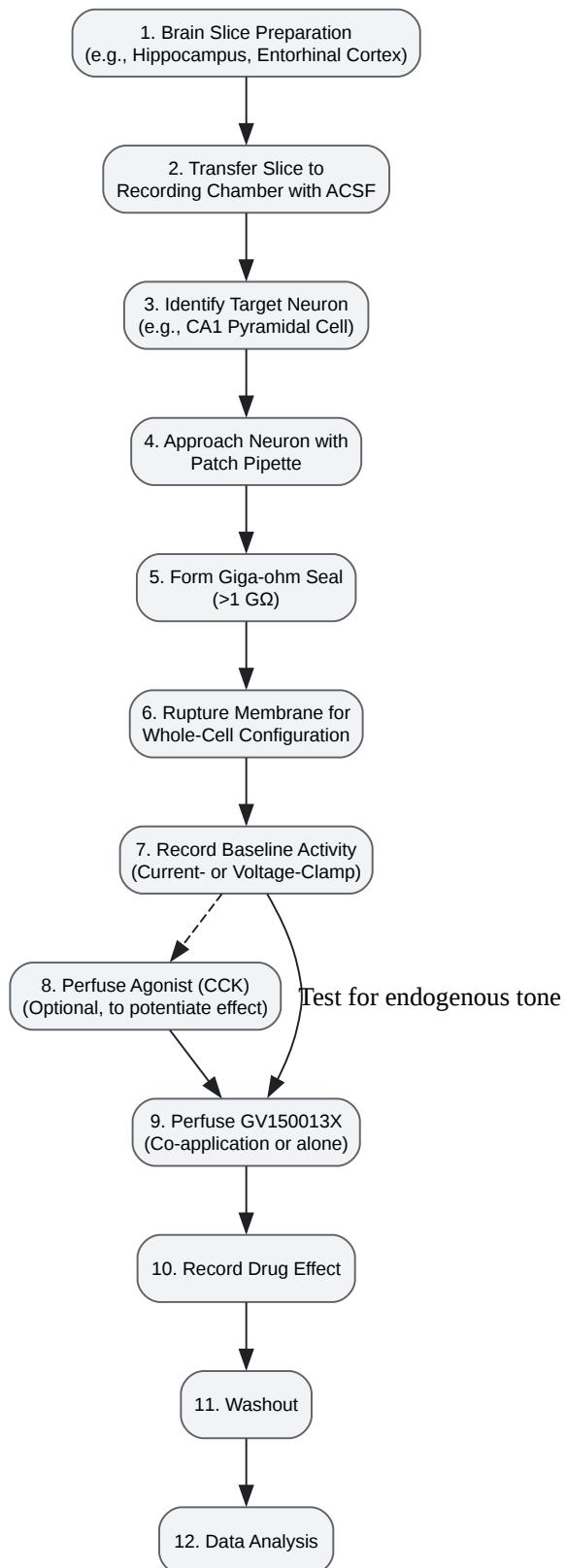
## Signaling Pathway and Experimental Workflow

### Diagram 1: Postulated Signaling Pathway of CCK2R and Blockade by GV150013X

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Caption: CCK2R signaling cascade leading to increased neuronal excitability and its inhibition by **GV150013X**.

## Diagram 2: Experimental Workflow for Whole-Cell Patch Clamp

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Caption: Standard workflow for investigating the effects of **GV150013X** using whole-cell patch clamp.

## Experimental Protocols

### Protocol 1: Investigating the Effect of **GV150013X** on Spontaneous Neuronal Firing (Current-Clamp)

Objective: To determine if **GV150013X** modulates the spontaneous firing rate of neurons, indicating its antagonism of an endogenous CCK tone.

- Preparation of Solutions:
  - Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 25 NaHCO<sub>3</sub>, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, and 10 glucose. Bubble with 95% O<sub>2</sub> / 5% CO<sub>2</sub> for at least 30 minutes before use (pH 7.4).
  - Internal Pipette Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH.
  - **GV150013X** Stock Solution: Prepare a 10 mM stock solution in DMSO. The final DMSO concentration in the recording chamber should not exceed 0.1%.
- Slice Preparation and Recording:
  - Prepare 300-400 µm thick coronal or sagittal brain slices from the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.
  - Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
  - Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF (2-3 mL/min) at 30-32°C.
  - Using DIC optics, identify a target neuron.
  - Establish a whole-cell current-clamp recording using a patch pipette (3-6 MΩ resistance).

- Data Acquisition:
  - Once a stable recording is achieved, set the holding current to zero ( $I=0$ ) to allow the neuron to fire spontaneously.
  - Record baseline spontaneous action potential firing for 5-10 minutes.
  - Bath-apply **GV150013X** at the desired concentration (e.g., 100 nM).
  - Record for 10-15 minutes in the presence of the drug.
  - Perform a washout by perfusing with standard aCSF for at least 15 minutes.
- Data Analysis:
  - Measure the average firing frequency (in Hz) during the baseline, drug application, and washout periods.
  - A significant decrease in firing frequency upon **GV150013X** application suggests the blockade of a tonic excitatory CCK2R-mediated input.

## Protocol 2: Quantifying Antagonism of CCK-Induced Depolarization (Voltage-Clamp)

Objective: To characterize the ability of **GV150013X** to block the inward current induced by the CCK2R agonist, CCK.

- Solutions and Preparation:
  - Use aCSF and internal solution as described in Protocol 1.
  - Prepare a 100  $\mu$ M stock solution of CCK octapeptide (sulfated, CCK-8S) in water.
- Recording and Data Acquisition:
  - Establish a whole-cell voltage-clamp recording. Hold the neuron at -60 mV.
  - Record a stable baseline holding current for 5 minutes.

- Apply a saturating concentration of CCK-8S (e.g., 300 nM) to the bath and record the induced inward current until it reaches a plateau.
- Wash out the CCK-8S until the holding current returns to baseline.
- Pre-incubate the slice with **GV150013X** (e.g., 100 nM) for 10 minutes.
- In the continued presence of **GV150013X**, co-apply CCK-8S (300 nM).
- Record the resulting change in holding current.

- Data Analysis:
  - Measure the peak amplitude of the inward current (in pA) induced by CCK-8S in the absence and presence of **GV150013X**.
  - Calculate the percentage of inhibition caused by **GV150013X**. This protocol can be adapted to generate a concentration-response curve to determine the IC<sub>50</sub> of **GV150013X**.

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